6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds known for their diverse biological activities and therapeutic potential. This particular compound is characterized by its unique structure, which includes an acetyl group, a hydroxyl group, and a carboxylic acid group attached to a benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid involves the reaction of methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate with sodium hydroxide in ethanol. The reaction mixture is heated, and the solvent is evaporated. The residue is then acidified with hydrochloric acid to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group results in an alcohol .
Scientific Research Applications
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its biological activity. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid: Lacks the acetyl group but shares similar structural features.
5-Hydroxy-2-methylbenzofuran-3-carboxylic acid: Similar structure but with a different substitution pattern.
Uniqueness: 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
63529-83-9 |
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Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-5(13)7-4-10-8(3-9(7)14)11(12(15)16)6(2)17-10/h3-4,14H,1-2H3,(H,15,16) |
InChI Key |
KRJYAFAFVWKQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)C(=O)C)O)C(=O)O |
Origin of Product |
United States |
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